Rutitine

Vue d'ensemble

Description

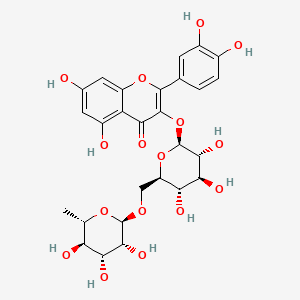

C'est une combinaison du flavonol quercétine et du disaccharide rutinose (α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose) . La rutine est présente dans une grande variété de plantes, notamment les agrumes, le sarrasin et les asperges . Elle est connue pour ses propriétés antioxydantes, anti-inflammatoires et protectrices vasculaires .

Applications De Recherche Scientifique

Rutin has a wide range of scientific research applications due to its bioactive properties . In chemistry, it is used as an antioxidant and antibacterial agent . In biology and medicine, rutin is studied for its potential to lower cholesterol, provide neuroprotective effects, and enhance skin penetration when formulated as nanocrystals . Additionally, rutin is used in the food industry to improve the nutritional value of products .

Mécanisme D'action

Target of Action

Rutin, a flavonoid, primarily targets free radicals and various protein systems . It interacts with these targets to exhibit antioxidant, anti-inflammatory, anti-allergy, and antitumor activity . Rutin also targets senescent cells by dampening the expression of the full spectrum of the senescence-associated secretory phenotype (SASP) .

Mode of Action

Rutin’s mode of action is primarily through its interaction with free radicals, where it acts as a potent antioxidant . By scavenging these free radicals, rutin helps reduce oxidative stress and inflammation, thereby protecting cells from damage . In the context of cancer, rutin has been reported to counteract numerous cancers via several mechanisms such as cell cycle arrest, inflammation, malignant cell growth inhibition, oxidative stress, apoptosis induction, and angiogenesis modulation .

Biochemical Pathways

Rutin affects various biochemical pathways. It has been reported to restrain the acute stress-associated phenotype (ASAP) by specifically interfering with the interactions of ATM with HIF1α, a master regulator of cellular and systemic homeostasis activated during senescence, and of ATM with TRAF6 . Rutin also modulates the microRNA‐129‐1‐3p‐mediated calcium signaling pathway .

Pharmacokinetics

Rutin is relatively poorly absorbed in the intestines . The microflora of the lower gut hydrolyze rutin to its aglycone, quercetin, and the sugar residue, which are subsequently absorbed by the small intestine wall . The metabolism of rutin was investigated for peroral administration to rats and rabbits. Their urine showed the three rutin metabolites 3,4-dihydroxyphenylacetic acid, 3-methoxy-4-hydroxyphenylacetic acid, and m-hydroxyphenylacetic acid .

Result of Action

The molecular and cellular effects of rutin’s action are diverse. Rutin has been shown to have antioxidant, hepatoprotective, nephroprotective, neuroprotective, anti-inflammatory, antimicrobial, antidiabetic, antitumor properties . It also has a testicular protective action . In the context of cancer, rutin restrains the growth and metastasis of cancer cells .

Action Environment

The genetic layout of plants and environmental conditions can affect the biosynthesis of rutin and other phenolic substances . The extraction of rutin from buckwheat samples is more effective with around 70% ethanol than extraction with more concentrated solvent . This suggests that the action, efficacy, and stability of rutin can be influenced by environmental factors.

Analyse Biochimique

Biochemical Properties

Rutin plays a crucial biochemical role in promoting human health . It acts as a potent antioxidant, which means it helps protect the body’s cells from damage caused by harmful free radicals . Rutin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been demonstrated that rutin inhibits β-amyloid aggregation and cytotoxicity, prevents mitochondrial damage, reduces the production of malondialdehyde (MDA), reactive oxygen species (ROS), nitric oxide (NO), glutathione disulfide (GSSG), inducible nitric oxide synthase (iNOS), and pro-inflammatory cytokines, and increases catalase, superoxide dismutase, reduced glutathione (GSH), and glutathione peroxidase levels .

Cellular Effects

Rutin has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, rutin can reduce the production of ROS and NO, which are involved in cell signaling pathways . It also influences gene expression by reducing the production of iNOS and pro-inflammatory cytokines .

Molecular Mechanism

At the molecular level, rutin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, rutin forms hydrogen bonds with the A, B rings of rutin and chitooligosaccharide (COS), which enhances its antioxidant and antibacterial activity .

Temporal Effects in Laboratory Settings

The effects of rutin change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Metabolic Pathways

Rutin is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . For example, rutin interacts with superoxide dismutase and catalase, which are important enzymes in the body’s antioxidant defense system .

Transport and Distribution

Rutin is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La rutine peut être synthétisée selon diverses méthodes. Une méthode courante implique l'extraction à partir de sources végétales telles que les feuilles de sarrasin et les boutons floraux de Sophora japonica . Les méthodes d'extraction comprennent l'extraction à l'éthanol, l'extraction à l'eau chaude, l'extraction à la solution alcaline chaude, l'extraction à la solution alcaline froide et l'extraction à la solution alcaline chaude au sulfite de sodium .

Méthodes de production industrielle : En milieu industriel, la rutine est souvent préparée par complexation avec d'autres composés afin d'améliorer sa solubilité et sa biodisponibilité. Par exemple, la rutine peut être complexée avec du chitooligosaccharide par des méthodes de séchage par atomisation ou de lyophilisation . Ces méthodes améliorent la solubilité dans l'eau et réduisent l'amertume de la rutine, ce qui la rend plus appropriée pour une utilisation dans les aliments fonctionnels .

Analyse Des Réactions Chimiques

Types de réactions : La rutine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Au cours de son extraction et de son analyse, la rutine peut se transformer en plusieurs composés, y compris des produits de dégradation et leurs dérivés méthyliques .

Réactifs et conditions courants : L'extraction de la rutine implique souvent l'utilisation de méthanol et de mélanges de méthanol/eau . Les conditions telles que le temps d'extraction, la concentration d'alcool et le pH de l'extrait peuvent influencer de manière significative la transformation et la dégradation de la rutine .

Principaux produits formés : Les principaux produits formés par les réactions de la rutine comprennent divers produits de transformation et de dégradation, dont certains n'ont pas été signalés auparavant .

Applications de la recherche scientifique

La rutine a un large éventail d'applications de recherche scientifique en raison de ses propriétés bioactives . En chimie, elle est utilisée comme antioxydant et agent antibactérien . En biologie et en médecine, la rutine est étudiée pour son potentiel à abaisser le cholestérol, à fournir des effets neuroprotecteurs et à améliorer la pénétration cutanée lorsqu'elle est formulée sous forme de nanocristaux . De plus, la rutine est utilisée dans l'industrie alimentaire pour améliorer la valeur nutritionnelle des produits .

Mécanisme d'action

La rutine exerce ses effets par le biais de plusieurs mécanismes . Elle interagit avec les radicaux libres et divers systèmes protéiques pour présenter des activités antioxydantes, anti-inflammatoires, anti-allergiques et antitumorales . La rutine peut inhiber la progression du cycle cellulaire, induire l'apoptose et moduler l'angiogenèse par la régulation des voies de signalisation cellulaire . Elle est également connue pour contrer le stress oxydatif et l'inflammation .

Comparaison Avec Des Composés Similaires

La rutine est souvent comparée à d'autres flavonoïdes tels que la quercétine, l'épicatéchine et la taxifoline . Bien que tous ces composés présentent des propriétés antioxydantes, la rutine est unique en raison de sa structure glycoside, qui influence sa solubilité et sa biodisponibilité . Par exemple, la quercétine, la forme aglycone de la rutine, a une activité antioxydante plus élevée mais une solubilité plus faible que la rutine .

Liste des composés similaires :- Quercétine

- Épicatéchine

- Épigallocatéchine

- Procyanidine B2

- Taxifoline

La structure glycoside unique de la rutine et sa capacité à former des complexes avec d'autres composés en font un composé bioactif précieux avec des applications diverses dans divers domaines.

Propriétés

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGXIBQEEMLURG-NVPNHPEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022326 | |

| Record name | Rutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.125 mg/mL | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

153-18-4 | |

| Record name | Rutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rutoside [INN:JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4H-1-Benzopyran-4-one, 3-[[6-O-(6-deoxy-.alpha.-L-mannopyranosyl)-.beta.-D-glucopyranosyl]oxy]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Rutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rutoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.287 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G06TVY3R7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

125 °C | |

| Record name | Rutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01698 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003249 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Rutin exert its anti-thrombotic effects?

A1: Rutin exhibits anti-thrombotic activity by inhibiting the enzyme Protein Disulfide Isomerase (PDI). [] Chelation of Rutin with zinc ions has been shown to significantly enhance its inhibitory effect on PDI, thereby potentiating its anti-thrombotic activity without increasing bleeding risk. []

Q2: Can Rutin impact androgen synthesis?

A2: Yes, research suggests that Rutin can suppress androgen biosynthesis in Leydig cells. This occurs through multiple mechanisms, including inhibiting the transcript levels and protein expression of key enzymes involved in androgen synthesis like Scarb1, Cyp11a1, and Hsd3b1. [] Furthermore, Rutin directly inhibits the activities of rat testicular CYP17A1, HSD17B3, and AKR1C14 enzymes, all crucial for androgen production. []

Q3: What are the potential benefits of Rutin in Alzheimer's disease?

A3: Studies on TgAPP mice, a transgenic model of Alzheimer's disease (AD), show that dietary Rutin may offer protective benefits. Rutin administration (30 mg/kg/day for 4 weeks) improved the reduced glutathione/oxidized glutathione (GSH/GSSG) ratio, a marker of intracellular redox homeostasis, in the brains of these mice. [] Rutin also exhibited a stronger effect compared to quercetin in diminishing malonaldehyde (MDA) levels and enhancing antioxidant enzyme activities in the cortex and hippocampus. []

Q4: How does Rutin impact inflammation in asthma?

A4: Rutin shows promising anti-inflammatory effects in a mouse model of asthma exacerbated by cigarette smoke exposure. Treatment with Rutin effectively inhibited airway cellular infiltration and reduced the levels of Th2 and Th17 cytokines, both crucial players in asthma pathogenesis. [] Rutin also demonstrated a regulatory effect on T-cell populations, increasing CD4+CD25+Fox3+ Treg cells while suppressing Th17 cells, further contributing to its anti-inflammatory action. []

Q5: Can Rutin protect against bleomycin-induced lung fibrosis?

A5: Research suggests a potential protective role for Rutin against lung fibrosis. In a study using a bleomycin-induced lung fibrosis model in rats, Rutin administration (50 and 100 mg/kg orally for 3 weeks) significantly reduced lung injury markers, improved lung antioxidant capacity, and decreased the expression of fibrosis-related biomarkers like transforming growth factor beta 1 (TGF-β1), collagen I, collagen III, and α-SMA. []

Q6: What is the molecular formula and weight of Rutin?

A6: Rutin (quercetin-3-rutinoside) possesses the molecular formula C27H30O16 and a molecular weight of 610.52 g/mol.

Q7: Are there any studies analyzing the spectroscopic properties of Rutin?

A7: Yes, several studies utilize spectroscopic techniques to characterize Rutin and its interactions. For instance, UV and circular dichroism (CD) spectrophotometries were employed to study the complexation of Rutin with cyclodextrins, providing insights into the stability and structural characteristics of the resulting complexes. []

Q8: How does Rutin perform under UVC irradiation, and what are the implications for viral inactivation of biological products?

A8: This section requires further clarification as the term "catalytic properties" might not be directly applicable to Rutin in the context of the provided research. Rutin primarily exhibits biological activities through interactions with enzymes, receptors, and signaling pathways rather than functioning as a catalyst itself.

A8: While the provided research papers do not delve deeply into computational studies of Rutin, they highlight opportunities for future research in this area. For instance, computational chemistry approaches could be employed to further explore the structural basis of Rutin's interactions with targets like PDI or to design and optimize novel Rutin derivatives with enhanced activity and bioavailability.

Q9: Does esterification of Rutin influence its antioxidant activity?

A9: Research suggests that modifying Rutin's structure through esterification can enhance its antioxidant capacity. Specifically, esterifying the 4-OH group in the rhamnose moiety of Rutin with stearic acid, lauric acid, or caproic acid resulted in the formation of Rutin esters that demonstrated improved antioxidant properties compared to unmodified Rutin. [] Among the esters, Rutin-4″'-O-caproate exhibited the most potent antioxidant activity. []

Q10: Are there any examples of Rutin being formulated for drug delivery?

A11: Yes, Rutin has been successfully loaded onto SBA-16 mesoporous silica to create a controlled-release drug delivery system (Rutin-SBA-16). [] This formulation allows for sustained release of Rutin over an extended period, potentially enhancing its therapeutic efficacy. The release kinetics of Rutin from this system followed the Higuchi model, demonstrating a controlled and sustained release profile. []

Q11: Does Rutin cross the blood-brain barrier?

A12: Yes, evidence suggests that Rutin can cross the blood-brain barrier. Studies investigating its effects on Alzheimer's disease models demonstrate its ability to modulate brain-specific parameters, indicating its presence in the brain following administration. [, ]

Q12: What is known about the metabolism of Rutin?

A13: Rutin metabolism involves the action of gut microbiota. For instance, when a high dose of Rutin (2 mg) was administered directly into the duodenum of rats, the microbial metabolite 3-hydroxyphenylacetic acid was detected in plasma samples. [] This suggests that the gut microbiota play a significant role in metabolizing Rutin, potentially influencing its bioavailability and bioactivity. []

Q13: What in vitro models have been used to study Rutin's anti-cancer activity?

A14: Rutin's anti-cancer potential has been investigated using various human cancer cell lines, including WEHI‐3 leukemia cells [] and HT-29 colon adenocarcinoma cells. [] In vitro studies on WEHI-3 cells demonstrated that Rutin induces apoptosis in a dose- and time-dependent manner. []

Q14: Has Rutin demonstrated efficacy in in vivo models of diabetes?

A15: Yes, Rutin has shown promising effects in preclinical studies using streptozotocin-induced diabetic models. For instance, in a rat model of diabetic neuropathy, Rutin administration (50 and 100 mg/kg/day for 6 weeks) significantly improved pain-related behavior, attenuated oxidative stress in the sciatic nerve, and restored antioxidant enzyme activities. []

A14: The provided research papers do not offer specific details on resistance mechanisms related to Rutin's activities. Further research is needed to explore potential resistance development and cross-resistance with other compounds, particularly in the context of its anti-cancer and anti-thrombotic properties.

A14: While the provided research focuses primarily on the therapeutic potential of Rutin, it's essential to acknowledge that comprehensive toxicological studies are crucial for establishing its safety profile. Long-term studies evaluating potential adverse effects are necessary before considering Rutin for clinical applications.

A13: The development of Rutin-loaded SBA-16 mesoporous silica [] represents a promising strategy for targeted drug delivery. Further research could explore modifying the SBA-16 particles with specific ligands to target Rutin delivery to specific tissues or cells, potentially enhancing its therapeutic efficacy and minimizing off-target effects.

A14: The provided research highlights the potential of utilizing specific biomarkers to monitor Rutin's therapeutic efficacy. For example, measuring the GSH/GSSG ratio in biological samples could serve as a potential biomarker for assessing Rutin's antioxidant effects in conditions like Alzheimer's disease. [] Similarly, measuring the expression levels of fibrosis-related biomarkers like TGF-β1, collagen I, and α-SMA could help monitor Rutin's efficacy in treating lung fibrosis. []

Q15: What analytical techniques are commonly employed to quantify Rutin?

A16: Several analytical techniques are used to determine Rutin levels in various matrices. High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used method for quantifying Rutin in plant materials, [, , , ] pharmaceutical formulations, [, ] and biological samples. [] Other techniques include spectrophotometry, [, ] thin-layer chromatography (TLC), [] and voltammetry. [, ]

A15: While the provided research primarily focuses on Rutin's medicinal properties, its environmental fate and potential impact require further investigation. Assessing Rutin's biodegradability and ecotoxicological effects is crucial for ensuring its sustainable and environmentally responsible use.

Q16: How does Rutin's solubility impact its bioavailability?

A17: Rutin's low aqueous solubility presents a significant challenge for its oral bioavailability. [, ] Strategies like complexation with cyclodextrins have been shown to dramatically enhance Rutin's dissolution rate, leading to improved absorption from the gastrointestinal tract and subsequently higher bioavailability. []

A18: The development and validation of accurate, precise, and specific analytical methods are critical for Rutin research. Researchers developing HPLC methods for Rutin quantification typically validate their methods according to international guidelines, ensuring the reliability and accuracy of their results. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.